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molecular formula C13H16O4 B8571548 Methyl 4-(2,2-dimethylpropanoyloxy)benzoate

Methyl 4-(2,2-dimethylpropanoyloxy)benzoate

Cat. No. B8571548
M. Wt: 236.26 g/mol
InChI Key: IDMLDXZUAAEQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
373

Inputs

Step One
Name
Quantity
0.25 mmol
Type
reactant
Smiles
COC(=O)c1ccc(OC(=O)C(C)(C)C)cc1
Step Two
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
c4c(C)cc(B3OB(c1cc(C)cc(C)c1)OB(c2cc(C)cc(C)c2)O3)cc4(C)

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)c1ccc(c2cc(C)cc(C)c2)cc1
Measurements
Type Value Analysis
YIELD 60
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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